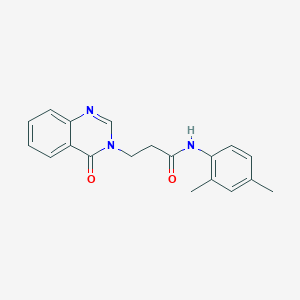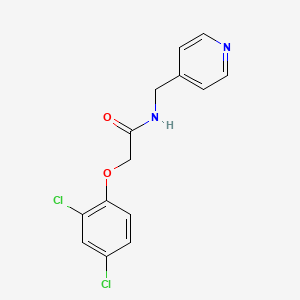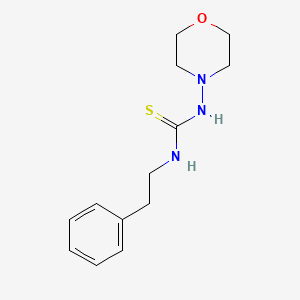![molecular formula C12H17N3O2 B5797253 N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)
N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyridine derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further investigation. In
Mecanismo De Acción
The exact mechanism of action of N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in various biological processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and regulate gene expression. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful therapeutic agent for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its ability to selectively target certain enzymes or signaling pathways, allowing for more precise investigation of specific biological processes. However, one limitation is that its exact mechanism of action is not fully understood, which may make interpretation of results more difficult.
Direcciones Futuras
There are many potential future directions for research involving N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide. One area of focus could be the development of more potent and selective analogs of this compound for use as therapeutic agents. Another direction could be the investigation of its potential as a tool for studying the mechanisms of various biological processes, such as the regulation of gene expression or the development of certain diseases. Additionally, further research could be done to better understand its mechanism of action and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-cyanopyridine with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide.
Aplicaciones Científicas De Investigación
N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide has been used in a variety of scientific research applications. One area of focus has been its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation.
Another area of research has been the use of N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide as a tool for studying the mechanisms of various biological processes. For example, this compound has been used to investigate the role of certain enzymes in the regulation of gene expression, as well as the mechanisms underlying the development of certain diseases.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)8-10(16)17-15-11(13)9-6-4-5-7-14-9/h4-7H,8H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYARHZLNPPQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)ON=C(C1=CC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)O/N=C(/C1=CC=CC=N1)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5797177.png)


![4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)
![2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5797202.png)
![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)
![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5797221.png)

![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)
![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)
